molecular formula C18H15F3N2OS B2426532 5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 452923-29-4

5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2426532
CAS No.: 452923-29-4
M. Wt: 364.39
InChI Key: XTAZPBYJPXMNIA-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a tetrahydrobenzothieno pyrimidine core

Properties

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-22-16(24-12-6-4-5-11(9-12)18(19,20)21)15-13-7-2-3-8-14(13)25-17(15)23-10/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZPBYJPXMNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Continuous flow nitration, for example, has been developed for similar compounds and can be adapted for the synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluoromethylating agents for introducing the trifluoromethyl group , and various oxidizing and reducing agents for modifying the functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce a variety of substituted benzothieno pyrimidines with different functional groups .

Scientific Research Applications

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation . The trifluoromethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and its tetrahydrobenzothieno pyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The presence of trifluoromethyl and thioether groups in its structure may enhance its biological properties, making it a candidate for further investigation.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H14F3N2S\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_2\text{S}

This structure features a trifluoromethyl group attached to a phenoxy moiety, which is known to influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds with similar structures, particularly those containing trifluoromethyl groups. These studies suggest that such compounds may exhibit significant antimicrobial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with trifluoromethyl substitutions often show enhanced antibacterial activity. For instance, derivatives similar to our compound have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL to higher values depending on structural modifications . The mechanism behind this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundMIC (µg/mL)Bacterial Strain
Compound 14.88Bacillus mycoides
Compound 222.4Escherichia coli
Compound 317.8Staphylococcus aureus

Anticancer Activity

The anticancer potential of similar compounds has also been documented extensively. In vitro studies have shown that certain derivatives exhibit IC50 values lower than traditional chemotherapeutics like Doxorubicin against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer)【2】.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54944.452.1
HCT11612.417.6
HePG217.818.0

The mechanisms by which the compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The trifluoromethyl group may enhance binding affinity to bacterial enzymes or receptors, leading to increased potency against resistant strains.
  • Anticancer Mechanism : Studies involving gene expression analysis have shown that treatment with similar compounds can down-regulate critical genes involved in tumor progression such as EGFR, KRAS, and TP53. This suggests a potential pathway for inducing apoptosis in cancer cells【2】.

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Case Study 1 : A study on a series of urea derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the importance of structural modifications including trifluoromethyl groups【2】.
  • Case Study 2 : In vivo studies on mice treated with similar anticancer agents showed reduced tumor sizes and improved survival rates compared to control groups【2】【4】.

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